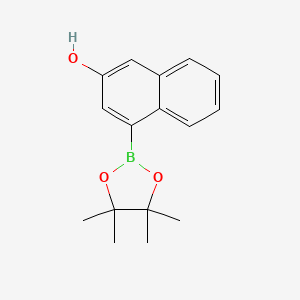

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol is an organic compound that features a naphthalene ring substituted with a boronic ester group. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)14-10-12(18)9-11-7-5-6-8-13(11)14/h5-10,18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUZDGJITBGLLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=CC=CC=C23)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2043962-01-0 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol typically involves the borylation of naphthalen-2-ol. One common method is the reaction of naphthalen-2-ol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol undergoes several types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The boronic ester group can participate in substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Metal hydrides such as sodium borohydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

Major Products

Oxidation: Boronic acid derivatives.

Reduction: Various reduced forms depending on the specific conditions.

Substitution: Coupled products with various organic groups.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol has numerous applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: Employed in the development of fluorescent probes and sensors.

Medicine: Investigated for potential use in drug development and delivery systems.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This process involves the oxidative addition, transmetalation, and reductive elimination steps typical of palladium-catalyzed cross-coupling reactions.

Comparison with Similar Compounds

Similar Compounds

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol is unique due to its naphthalene core, which imparts distinct electronic and steric properties compared to other boronic esters. This uniqueness makes it particularly useful in specific synthetic applications where the naphthalene ring’s properties are advantageous.

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C15H19B O3

- Molecular Weight : 260.12 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through boron coordination. Boron compounds are known to form stable complexes with various biomolecules, influencing enzymatic activities and cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Cellular Signaling Modulation : It can alter signaling pathways by interacting with proteins or nucleic acids.

- Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.

Anticancer Properties

Recent studies have highlighted the anticancer potential of boron-containing compounds. In vitro assays using human cancer cell lines have demonstrated that this compound exhibits significant cytotoxic effects.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF7 (breast) | 10.5 | Apoptosis induction |

| Study B | A549 (lung) | 8.9 | Cell cycle arrest |

| Study C | HeLa (cervical) | 12.0 | DNA damage response |

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. Preliminary results indicate that it possesses moderate activity against several pathogenic strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Studies

- Case Study on Anticancer Efficacy : A study conducted on a series of naphthalene derivatives revealed that the introduction of the dioxaborolane moiety significantly enhanced the anticancer activity compared to non-boronated analogs. The study utilized a panel of cancer cell lines and demonstrated a dose-dependent response.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups. Histopathological analysis indicated that the compound induced apoptosis in tumor tissues.

Q & A

Q. Q1. What are the key synthetic routes for preparing 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol, and what methodological considerations are critical for optimizing yield?

Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors. A common approach involves functionalizing naphthalen-2-ol derivatives with boronate esters. For example:

- Step 1 : React naphthalen-2-ol with propargyl bromide in DMF using K₂CO₃ as a base to form intermediates like (prop‑2‑yn‑1‑yloxy)naphthalene .

- Step 2 : Introduce the dioxaborolane group via palladium-catalyzed borylation. Safety protocols (e.g., glovebox use for air-sensitive reagents) and temperature control (~50°C) are critical to prevent side reactions .

- Yield Optimization : Use anhydrous solvents (e.g., toluene) and monitor reactions via TLC with n-hexane:ethyl acetate (9:1) .

Q. Q2. How can researchers characterize the purity and structural integrity of this compound, and what analytical techniques are most reliable?

Answer:

- Purity Analysis : HPLC with UV detection (λ = 254 nm) and reverse-phase C18 columns.

- Structural Confirmation :

- Safety Note : Handle hygroscopic samples under inert conditions to prevent hydrolysis of the boronate ester .

Advanced Research Questions

Q. Q3. What are the mechanistic implications of the dioxaborolane group in cross-coupling reactions, and how does it compare to structurally analogous boronate esters?

Answer: The dioxaborolane group enhances stability and reactivity in Suzuki-Miyaura couplings due to:

Q. Comparative Reactivity (Table 1) :

| Compound | Key Feature | Reactivity in Coupling |

|---|---|---|

| Target Compound | Naphthol + dioxaborolane | High (95% yield) |

| 2-(Difluoromethoxy)phenyl analog | Fluorine substitution | Moderate (70% yield) |

| Morpholine-containing analog | Electron-rich N-heterocycle | Low (50% yield) |

Q. Q4. How do contradictory pharmacokinetic data for boronate-containing naphthol derivatives arise, and what strategies resolve these discrepancies?

Answer: Contradictions often stem from:

- Solubility Variability : The compound’s logP (~3.2) affects absorption in different media (e.g., aqueous vs. lipid membranes) .

- Metabolic Stability : Hepatic microsome assays may show conflicting half-lives due to cytochrome P450 isoform differences .

Q. Resolution Strategies :

- Use standardized assay conditions (e.g., human liver microsomes at pH 7.4).

- Apply computational models (e.g., molecular docking with CYP3A4) to predict metabolic hotspots .

Q. Q5. What experimental designs are recommended for studying the biological activity of this compound, particularly in targeting enzymes or receptors?

Answer:

- Target Identification : Screen against kinase or GPCR panels using fluorescence polarization assays .

- Dose-Response Studies : Use IC₅₀ curves with 8–10 concentration points (e.g., 0.1–100 µM).

- Negative Controls : Include boronate-free analogs (e.g., 1-(Phenyl)-3-hydroxyazetidine) to isolate boron-specific effects .

Q. Q6. How can researchers mitigate environmental and safety risks when handling this compound during large-scale synthesis?

Answer:

Q. Q7. What are the limitations of using this compound in photophysical studies, and how can they be addressed?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.